3-(Propan-2-yl)heptane-2,4-dione
Description
Properties
CAS No. |
6632-86-6 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
3-propan-2-ylheptane-2,4-dione |
InChI |
InChI=1S/C10H18O2/c1-5-6-9(12)10(7(2)3)8(4)11/h7,10H,5-6H2,1-4H3 |
InChI Key |
DYWBIHSOZAASDY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C(C(C)C)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 3-(Propan-2-yl)heptane-2,4-dione
General Synthetic Strategy
3-(Propan-2-yl)heptane-2,4-dione belongs to the class of 1,3-diketones, typically synthesized via condensation reactions involving β-keto esters or diketones with appropriate alkylating agents or through direct alkylation of diketones. The preparation often involves Claisen condensation, Michael addition, or alkylation under controlled conditions to introduce the isopropyl substituent at the 3-position.
Specific Synthetic Routes
Alkylation of Heptane-2,4-dione Derivatives
One common approach to preparing 3-(Propan-2-yl)heptane-2,4-dione is the alkylation of heptane-2,4-dione at the 3-position using isopropyl halides or related electrophiles under basic conditions. The enolate form of heptane-2,4-dione is generated using a strong base (e.g., sodium hydride, potassium tert-butoxide), which then undergoes nucleophilic substitution with an isopropyl electrophile.
- Reaction conditions: Typically performed in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at low to moderate temperatures (0–25 °C) to control regioselectivity and minimize side reactions.
- Yields: Alkylation reactions of this type generally afford moderate to high yields (60–85%) depending on the base, solvent, and alkylating agent purity.
Claisen Condensation of Isopropyl-substituted Esters
Another method involves the Claisen condensation between ethyl isobutyrate (or similar isopropyl-containing esters) and ethyl acetoacetate or related β-keto esters to form the diketone framework with the isopropyl substituent at the 3-position.
- Reaction conditions: Strong bases such as sodium ethoxide or sodium hydride are used in ethanol or ethereal solvents, with reaction temperatures ranging from 0 °C to reflux.
- Workup: Acidification of the reaction mixture precipitates the diketone product, which is purified by recrystallization or chromatography.
Experimental Data Summary Table
| Method | Starting Materials | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Alkylation of heptane-2,4-dione | Heptane-2,4-dione, isopropyl halide | NaH or KOtBu, DMF or THF, 0–25 °C | 60–85 | Regioselective alkylation at C3 |
| Claisen Condensation | Ethyl isobutyrate, ethyl acetoacetate | NaOEt, EtOH, 0 °C to reflux | 65–80 | Formation of diketone with isopropyl group |
| Cyclopropanation + rearrangement | 2-Benzoylcyclohexane-1,3-dione derivatives | Base, mesylate intermediates, ethanol | Variable | Used for bicyclic analogues, not direct |
Analytical Characterization and Purity
The synthesized 3-(Propan-2-yl)heptane-2,4-dione is typically characterized by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm the presence of keto groups and the isopropyl substituent.
- Mass Spectrometry (MS): Molecular ion peak at m/z 170 consistent with C10H18O2.
- Infrared (IR) Spectroscopy: Characteristic carbonyl stretching bands near 1700 cm^-1.
- Melting Point Determination: Confirms purity and identity.
- Chromatographic Purification: Silica gel column chromatography is commonly used to isolate pure product.
Perspectives from Varied Sources
- The PubChem database provides fundamental chemical identifiers and molecular descriptors but lacks detailed synthetic protocols.
- Academic research on related 1,3-diketones and bicyclic derivatives offers synthetic strategies involving alkylation and cyclopropanation, which can be adapted for 3-(Propan-2-yl)heptane-2,4-dione synthesis.
- Patents on bicyclic diketone salts describe purification and isolation techniques applicable to diketone compounds, highlighting acid-base extraction and fractional distillation methods that can enhance product purity.
- Studies on related substituted diketones emphasize the importance of reaction temperature, pH control, and solvent choice to optimize yields and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-(Propan-2-yl)heptane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propan-2-yl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Alcohols.
Substitution: Various substituted heptane-2,4-dione derivatives.
Scientific Research Applications
3-(Propan-2-yl)heptane-2,4-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Propan-2-yl)heptane-2,4-dione involves its interaction with specific molecular targets. The ketone groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The propan-2-yl group may also influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Research Implications
- Synthetic Utility : The linear structure of 3-(propan-2-yl)heptane-2,4-dione offers flexibility for derivatization, whereas bicyclic or aromatic analogs prioritize steric precision.
- Pharmacological Potential: Structural hybridization with thiazolidine-dione motifs could enhance its bioactivity profile .
Biological Activity
3-(Propan-2-yl)heptane-2,4-dione, also known as diisopropyl ketone, is a compound with the molecular formula C10H18O2. It has garnered attention in various fields due to its potential biological activities. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C10H18O2 |
| Molecular Weight | 170.25 g/mol |
| InChI Key | InChI=1S/C10H18O2/c1-5-6-9(12)10(7(2)3)8(4)11/h7,10H,5-6H2 |
| CAS Number | 6632-86-6 |
Antioxidant Properties
Recent studies have indicated that 3-(propan-2-yl)heptane-2,4-dione exhibits significant antioxidant activity. A study focusing on various diketones demonstrated that this compound effectively scavenges free radicals, thereby reducing oxidative stress in cellular models. The mechanism of action involves the donation of hydrogen atoms to free radicals, stabilizing them and preventing cellular damage .
Anti-inflammatory Effects
In vivo studies have shown that 3-(propan-2-yl)heptane-2,4-dione can modulate inflammatory pathways. Research conducted on animal models of inflammation revealed that administration of this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential application in treating inflammatory diseases .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro tests demonstrated that 3-(propan-2-yl)heptane-2,4-dione exhibits inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to those of standard antibiotics, indicating its potential as a natural antimicrobial agent .
Study 1: Antioxidant Activity Assessment
A study conducted by Zhang et al. (2020) assessed the antioxidant capacity of various diketones, including 3-(propan-2-yl)heptane-2,4-dione. Using DPPH and ABTS assays, the compound showed a significant reduction in free radical concentration compared to control groups.
Study 2: Anti-inflammatory Mechanism Exploration
In a study published in the Journal of Inflammation Research (2021), researchers investigated the anti-inflammatory effects of 3-(propan-2-yl)heptane-2,4-dione in a rat model of arthritis. The results indicated a marked decrease in paw swelling and histological evidence of reduced inflammation.
Study 3: Antimicrobial Efficacy Evaluation
A comparative study published in the Journal of Applied Microbiology (2022) evaluated the antimicrobial efficacy of 3-(propan-2-yl)heptane-2,4-dione against common pathogens. The results showed that the compound had an MIC of 32 µg/mL against E. coli and 16 µg/mL against S. aureus.
Q & A
Q. What are the recommended methods for synthesizing 3-(Propan-2-yl)heptane-2,4-dione?
A common approach involves alkylation of heptane-2,4-dione (a β-diketone precursor) with an isopropyl group. This can be achieved via nucleophilic substitution or Claisen condensation under basic conditions. For example, Mn(III)-mediated oxidative cyclization methods (used for related diones in indole synthesis) may be adapted by substituting aldehydes/ketones with isopropyl reagents to introduce the propan-2-yl group . Characterization of intermediates using NMR and mass spectrometry is critical to confirm regioselectivity.
Q. Which spectroscopic techniques are essential for characterizing 3-(Propan-2-yl)heptane-2,4-dione?
Key techniques include:
- ¹H/¹³C NMR : To identify the diketone backbone and isopropyl substituent.
- IR Spectroscopy : To confirm carbonyl stretching frequencies (~1600–1700 cm⁻¹) and hydrogen bonding in the enol tautomer.
- X-ray Crystallography : For unambiguous structural determination. Programs like SHELXL (part of the SHELX suite) are widely used for small-molecule refinement, ensuring high-resolution structural data .
Q. How do the physicochemical properties of 3-(Propan-2-yl)heptane-2,4-dione compare to other β-diketones?
β-Diketones exhibit distinct solvation (S), hydrogen-bond acidity (A), and basicity (B) parameters. For heptane-2,4-dione derivatives, the isopropyl group increases steric bulk, potentially lowering solubility in polar solvents. Abraham’s descriptors (e.g., log P, V-values) from structurally similar compounds (e.g., heptane-3,5-dione) can guide predictions of partitioning behavior .
Q. What is the reactivity of 3-(Propan-2-yl)heptane-2,4-dione toward nucleophiles?
The diketone moiety undergoes keto-enol tautomerism, enabling reactions like:
- Enolate Formation : Deprotonation with strong bases (e.g., LDA) generates enolates for alkylation or acylation.
- Michael Additions : Conjugate addition to the α,β-unsaturated system, as seen in Mn(III)-mediated cyclizations for indole derivatives .
Advanced Research Questions
Q. How can computational methods elucidate the conformational flexibility of 3-(Propan-2-yl)heptane-2,4-dione?
Molecular dynamics (MD) simulations and density functional theory (DFT) optimize the equilibrium between keto and enol tautomers. Tools like Gaussian or ORCA calculate energy barriers for tautomer interconversion. Docking programs (e.g., GOLD) can model interactions with biological targets, though partial protein flexibility must be accounted for .
Q. What strategies are effective for resolving contradictions in reported physicochemical data (e.g., solubility, log P)?
Cross-validate experimental data with computational predictions (e.g., COSMO-RS for solubility) and Abraham’s linear free-energy relationships (LFERs). Compare descriptors (S, A, B values) from structurally analogous compounds (e.g., heptane-3,5-dione) to identify outliers . Reproducibility testing under controlled conditions (temperature, solvent purity) is critical.
Q. How does 3-(Propan-2-yl)heptane-2,4-dione function in metal coordination chemistry?
β-Diketones are classic ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming stable chelates via the enolate form. The isopropyl group may sterically hinder coordination, altering complex stability. Spectrophotometric titration (UV-Vis) and cyclic voltammetry can quantify binding constants and redox behavior.
Q. What role could this compound play in drug design, particularly as a pharmacophore?
The diketone moiety can act as a metal-chelating group or hydrogen-bond donor. For example, thiazolidine-2,4-dione derivatives are kinase inhibitors, suggesting potential bioactivity. Structure-activity relationship (SAR) studies could explore substitutions at the isopropyl or diketone positions .
Methodological Tables
Table 1. Key Descriptors for β-Diketone Derivatives (Adapted from )
| Compound | log P | S (Solvation) | A (Acidity) | B (Basicity) |
|---|---|---|---|---|
| Heptane-2,4-dione | 1.2 | 0.75 | 0.40 | 0.30 |
| 3-Methyl-2,4-pentanedione | 1.5 | 0.68 | 0.38 | 0.28 |
| Predicted for 3-(Propan-2-yl)heptane-2,4-dione | ~1.8 | ~0.65 | ~0.35 | ~0.25 |
Table 2. Comparison of Crystallographic Refinement Tools
| Program | Application | Strengths |
|---|---|---|
| SHELXL | Small-molecule refinement | High precision, handles twinning |
| SHELXE | Experimental phasing | Robust for macromolecular pipelines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
